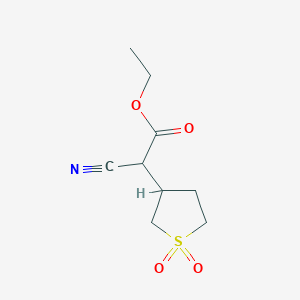

Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

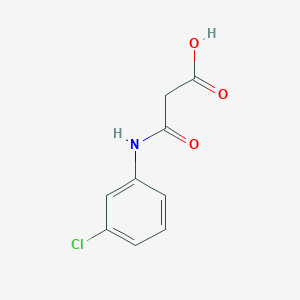

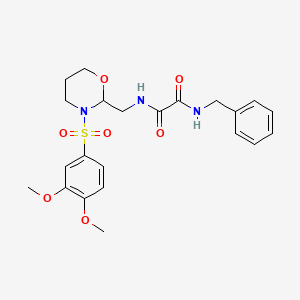

Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate is an organic compound . It is a derivative of ethyl cyanoacetate, which is a colorless liquid with a pleasant odor . Ethyl cyanoacetate is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Synthesis Analysis

Ethyl cyanoacetate, a related compound, can be prepared in various ways such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids, and reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .Molecular Structure Analysis

The molecular formula of Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate is C8H9NO4 and its molecular weight is 183.16 .Chemical Reactions Analysis

Ethyl cyanoacetate, a related compound, contains three different reactive centers—nitrile, ester, acidic methylene site—making it a versatile synthetic building block for a variety of functional and pharmacologically active substances . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Aplicaciones Científicas De Investigación

Neurotoxicity and Occupational Exposure :A study on the neurotoxic effects of similar ketone solvents like acetone, methyl ethyl ketone (MEK), and cyclohexanone among workers in different industries suggests the importance of understanding chemical exposure's impact on human health (Mitran et al., 1997). This research underscores the need for stringent safety measures and exposure limits to protect workers from potential neurotoxicity.

Hematological Effects from Solvent Exposure :Research investigating the haematological effects of 2-ethoxy ethyl acetate exposure among silk screening workers reveals the compound's potential hematological toxicity (Loh et al., 2003). This study emphasizes the health risks associated with exposure to solvents and the importance of monitoring and controlling workplace exposure to chemical agents.

Toxicokinetics of Ethyl tert-butyl Ether (ETBE) :A study on the toxicokinetics of ETBE, a gasoline additive, among volunteers highlights the compound's metabolism and excretion patterns, providing insights into its safety and environmental impact (Nihlen et al., 1998). This research contributes to understanding the pharmacokinetics of chemical compounds and their potential effects on human health and the environment.

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGBZEUFVCDDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)

![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)

![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)

![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)